molecular formula C7H8ClNO3 B2904249 Methyl 3-(3-chloroisoxazol-5-yl)propanoate CAS No. 96735-14-7

Methyl 3-(3-chloroisoxazol-5-yl)propanoate

Cat. No. B2904249
CAS RN: 96735-14-7
M. Wt: 189.6
InChI Key: KHVNKFJAMQCOCX-UHFFFAOYSA-N
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Description

“Methyl 3-(3-chloroisoxazol-5-yl)propanoate” is a chemical compound with the empirical formula C7H8ClNO3 . It has a molecular weight of 189.60 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)CCc1cc(Cl)no1 . The InChI key for this compound is KHVNKFJAMQCOCX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 189.60 , and its empirical formula is C7H8ClNO3 .

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

The synthesis and characterization of various organic compounds offer insights into their potential applications in scientific research. Methyl 3-(3-chloroisoxazol-5-yl)propanoate, a chemical of interest, shares structural similarities with compounds that have been synthesized and analyzed for their unique properties and applications. For example, the synthesis and structural characterization of uracil derivatives, as well as compounds like methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, reveal detailed molecular architectures through methods like X-ray diffraction. These studies provide foundational knowledge for designing compounds with specific functions, including interactions with biological molecules (Ting Yao et al., 2013).

Antiproliferative Activities and Biological Interactions

Research into the antiproliferative activities of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives, including their methyl esters, highlights the potential for compounds with similar structures to this compound to serve as therapeutic agents. These compounds have shown significant effects against various cancer cell lines, providing a basis for exploring related compounds in cancer research (B. Božić et al., 2017).

Molecular Geometry and Interaction Studies

Investigations into molecular geometry and vibrational frequencies using computational methods, such as Hartree–Fock and density functional theory, allow for the prediction and understanding of the behavior of compounds under various conditions. Studies on compounds structurally related to this compound provide insights into their potential interactions with other molecules and their stability, which is crucial for the development of pharmaceuticals and materials (H. Arslan et al., 2007).

Novel Synthetic Pathways

The exploration of novel synthetic pathways for creating organic compounds is essential for expanding the toolkit available for research and development. Studies have shown innovative methods for synthesizing compounds, such as the use of Baeyer-Villiger monooxygenases to produce methyl propanoate, highlighting the versatility and potential of organic synthesis in creating molecules for diverse applications (Hugo L van Beek et al., 2014).

Future Directions

The future directions for the use and study of “Methyl 3-(3-chloroisoxazol-5-yl)propanoate” are not specified in the sources I found. Given that it’s provided to researchers as a unique chemical , it’s likely to be used in various research contexts, including the development of new synthetic methods, the study of chemical reactions, and potentially in the development of new materials or pharmaceuticals.

properties

IUPAC Name

methyl 3-(3-chloro-1,2-oxazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVNKFJAMQCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=NO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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